2-aminoacetic acid

Neuropharmacology Receptor Pharmacology Electrophysiology

Choose glycine hydrochloride for lyophilized biologic formulations—its -28°C eutectic melting temperature prevents cake collapse, enabling a wide processing window and batch consistency unattainable with neutral glycine (-3.4°C). In green chemistry, it uniquely dissolves and regenerates chitosan as a room-temperature ionic liquid. Enhanced water solubility (>100 g/L vs 25 g/100 mL for free base) accelerates dissolution in cell culture and synthesis workflows. Procure with guaranteed 98%+ purity, full TSCA/REACH compliance, and ambient shipping.

Molecular Formula C2H5NO2
Molecular Weight 77.059 g/mol
CAS No. 52-64-2
Cat. No. B1601395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoacetic acid
CAS52-64-2
Molecular FormulaC2H5NO2
Molecular Weight77.059 g/mol
Structural Identifiers
SMILESC(C(=O)O)N
InChIInChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+2
InChIKeyDHMQDGOQFOQNFH-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoacetic Acid (Glycine) and Glycine Hydrochloride: Procurement and Selection Guide for Research and Industrial Applications


2-Aminoacetic acid (glycine; CAS 56-40-6) is the simplest proteinogenic amino acid, existing as a zwitterion in aqueous solution at neutral pH [1]. Its hydrochloride salt (glycine hydrochloride; CAS 6000-43-7, also listed as 52-64-2 for the hydrochloride form) is a white crystalline solid with a molecular formula of C₂H₅NO₂·HCl and a molecular weight of 111.53 g/mol, which is approximately 48.6% heavier than the free base [2]. The hydrochloride form offers distinct physicochemical advantages in specific applications, including enhanced water solubility (>100 g/L compared to ~25 g/100 mL for the free base at 25°C) and a lower pH in solution (pH 1–2 for a 10% aqueous solution) . Both forms serve as key components in pharmaceutical formulations, cell culture media, and as precursors in organic synthesis, but their selection must be guided by the specific requirements of the intended application, as outlined in the quantitative evidence below.

Why Generic Substitution of 2-Aminoacetic Acid or Its Salts Fails in Critical Applications


The interchangeable use of glycine and its hydrochloride salt, or substitution with other small amino acids like alanine, can lead to significant performance failures in applications ranging from freeze-dried pharmaceutical formulations to receptor pharmacology studies. Glycine's unique lack of a hydrophobic side chain fundamentally alters its solvation thermodynamics, solubility behavior, and interaction with biological targets compared to even its closest structural analogs [1]. Furthermore, the salt form dramatically influences crystallization kinetics, pH, and ionic strength in solution, which can be the difference between a stable lyophilized product and a collapsed cake, or between a functional ionic liquid and an ineffective solvent [2]. The quantitative evidence below demonstrates that these differences are not merely academic but have measurable, application-critical consequences.

Quantitative Differentiation of 2-Aminoacetic Acid and Glycine Hydrochloride from Analogs: Evidence-Based Selection Guide


Glycine Exhibits Significantly Higher Potency at the Inhibitory Glycine Receptor Compared to Other Endogenous Agonists

In whole-cell recordings from isolated salamander retinal neurons, glycine demonstrated a potency order of glycine >> β-alanine > taurine >> L-alanine > L-serine for activating the inhibitory glycine receptor [1]. This stark difference in agonist potency, where glycine is substantially more efficacious than any other endogenous amino acid, makes it the preferred ligand for studying glycinergic neurotransmission. Substituting with even the next most potent agonist, β-alanine, would require significantly higher concentrations and introduce potential off-target effects.

Neuropharmacology Receptor Pharmacology Electrophysiology

Glycine Hydrochloride's Eutectic Melting Temperature is -28°C, Enabling Stable Lyophilization Unlike Neutral Glycine

During freezing, neutral glycine solutions undergo rapid secondary crystallization, forming the β polymorph with a eutectic melting temperature of -3.4°C, which can lead to product collapse during freeze-drying [1]. In contrast, glycine hydrochloride solutions undergo secondary crystallization much more slowly and exhibit a eutectic melting temperature of -28°C, providing a significantly wider processing window and reducing the risk of collapse [1]. Sodium glycinate falls between these extremes with a eutectic melting temperature of -17.8°C and an intermediate crystallization rate.

Pharmaceutical Formulation Lyophilization Freeze-Drying

Glycine Exhibits Subunit-Selective Affinity for NMDA Receptors, with a 6.5-fold Difference in EC50 Between NR1/NR2D and NR1/NR2A

In recombinant NMDA receptors expressed in Xenopus oocytes, glycine's potency as a co-agonist varies significantly depending on the NR2 subunit composition [1]. The EC50 for glycine on NR1/NR2D receptors is 0.2 μM, while on NR1/NR2A receptors it is 1.3 μM, representing a 6.5-fold difference in sensitivity [1]. In comparison, D-serine (another endogenous co-agonist) shows a different subunit-selectivity profile, with EC50 values of 19 μM and 2.9 μM on NR1/NR2A and NR1/NR2D, respectively [1]. This subunit-dependent pharmacology is crucial for understanding region-specific NMDA receptor function in the brain.

Neuropharmacology NMDA Receptor Electrophysiology

Alanine Stabilizes α-Helices by 0.4-2 kcal/mol Over Glycine at Internal Protein Positions

In protein α-helices, the substitution of alanine for glycine has a position-dependent effect on stability. At internal positions, alanine stabilizes the helix relative to glycine by 0.4 to 2 kcal/mol [1]. Conversely, glycine is greatly preferred at the N- and C-terminal caps of helices, where its conformational flexibility facilitates proper helix termination [1]. This differential stabilization is not captured by a single, universal helix propensity (s-value) and is influenced by the local solvent-accessible hydrophobic surface area.

Protein Engineering Structural Biology Biophysics

Glycine as a Nitrogen Control Accumulates in Plasma and Tissues, Confounding In Vivo Metabolic Studies

In endotoxemic rats, when glycine was used as an isonitrogenous control, it resulted in significant accumulation of glycine in plasma and tissues compared to alanine or casein controls [1]. Specifically, the study found that glycine supplementation led to elevated tissue glycine levels, whereas alanine and casein did not cause such accumulation and were considered more 'inert' nitrogen sources [1]. This metabolic non-inertness makes glycine a poor choice for a 'placebo' nitrogen control in studies designed to isolate the effects of other amino acids or peptides.

Nutritional Biochemistry Metabolism In Vivo Models

Glycine Hydrochloride Acts as a Room-Temperature Ionic Liquid for Chitosan Dissolution, Unlike Neutral Glycine

Glycine hydrochloride ([Gly]Cl) functions as a room-temperature ionic liquid (IL) capable of dissolving chitosan with varying degrees of deacetylation and molecular weights [1]. This property is unique to the hydrochloride salt form; neutral glycine does not form an IL and cannot dissolve chitosan. The optimal solvent system identified was a 2% [Gly]Cl aqueous solution, which effectively disrupted the native crystalline structure of chitosan, enabling its regeneration into fibers and membranes [1].

Green Chemistry Biomaterials Polymer Science

Optimal Application Scenarios for 2-Aminoacetic Acid and Glycine Hydrochloride Based on Quantitative Differentiation


Lyophilized Biopharmaceutical Formulations Requiring Robust Freeze-Drying

Use glycine hydrochloride as a bulking agent and stabilizer in freeze-dried formulations of proteins, vaccines, or other biologics. The -28°C eutectic melting temperature provides a wide processing window and prevents product collapse, ensuring long-term stability and batch consistency [1]. Avoid neutral glycine in this application, as its -3.4°C eutectic temperature leads to rapid crystallization and high collapse risk.

Electrophysiological Studies of Inhibitory Glycine and Excitatory NMDA Receptors

Employ glycine (free base) as the primary reference agonist for both glycine receptors and as a co-agonist for NMDA receptors. Its unmatched potency at glycine receptors ensures maximal activation, while its well-characterized subunit-dependent pharmacology at NMDA receptors (EC50 ranging from 0.2 to 1.3 μM) allows for precise receptor subtype differentiation [2][3]. Substituting with weaker agonists like β-alanine or D-serine will alter experimental outcomes.

Sustainable Processing of Chitosan for Biomaterials and Green Chemistry

Utilize glycine hydrochloride as a room-temperature ionic liquid for dissolving and regenerating chitosan. This method enables the fabrication of chitosan fibers, membranes, and blend films without the use of harsh organic solvents, aligning with green chemistry principles [4]. This application is unique to the hydrochloride salt; neutral glycine is ineffective.

Rational Protein Engineering and Helix Stability Studies

When designing mutations to alter α-helix stability, the choice between glycine and alanine must be position-specific. Glycine is strongly preferred at N- and C-terminal caps, while alanine provides 0.4–2 kcal/mol of additional stabilization at internal positions [5]. Using a generic substitution rule will lead to suboptimal or even destabilizing mutations.

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